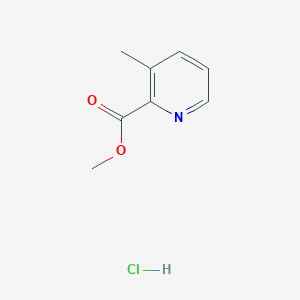

methyl 3-methylpyridine-2-carboxylate;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methylpyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDNCJBYBHZNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373029-27-6 | |

| Record name | 2-Pyridinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride, a key building block in contemporary medicinal chemistry.[1] The document details a robust and validated synthetic protocol, delves into the mechanistic rationale behind the chosen methodology, and outlines a suite of analytical techniques for thorough characterization of the final compound. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this important heterocyclic compound. The versatile applications of pyridine carboxylic acid derivatives in pharmaceuticals, including their role as enzyme inhibitors, underscore the significance of this synthetic target.[2][3][4]

Introduction: The Significance of Pyridine Carboxylates in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceutical development. The pyridine ring is a common motif in a multitude of FDA-approved drugs, valued for its ability to enhance pharmacokinetic properties and binding affinity to biological targets.[5][6] Among these, pyridine carboxylic acid isomers and their esters, such as picolinates, nicotinates, and isonicotinates, have a rich history in the development of therapeutics for a wide range of diseases, including cancer, diabetes, and infectious diseases.[3][4]

Methyl 3-methylpyridine-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it has been utilized as a building block in the creation of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity and anxiety disorders.[1] The hydrochloride salt form of this ester is often preferred for its improved stability and handling properties.

This guide will provide a detailed, step-by-step methodology for the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride, starting from the commercially available 3-methylpicolinic acid.[7] Furthermore, it will outline the necessary characterization techniques to confirm the identity, purity, and structural integrity of the synthesized compound.

Synthesis Methodology: A Validated Protocol

The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride is a two-step process: first, the esterification of 3-methylpicolinic acid to yield the methyl ester, followed by the formation of the hydrochloride salt.

Step 1: Esterification of 3-Methylpicolinic Acid

The esterification is achieved using the well-established method of reacting the carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂).[8][9] This approach is highly efficient and proceeds under relatively mild conditions.

Reaction Scheme:

Where (Py) represents the pyridine ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 3-methylpicolinic acid (1.0 equivalent) in anhydrous methanol (10 volumes).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product, methyl 3-methylpyridine-2-carboxylate, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality and Insights:

-

Choice of Reagent: Thionyl chloride is an excellent choice for this esterification as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Anhydrous Conditions: It is crucial to use anhydrous methanol and to protect the reaction from atmospheric moisture. Thionyl chloride readily hydrolyzes to produce HCl and SO₂, which would quench the reagent and reduce the yield.

Step 2: Formation of the Hydrochloride Salt

The purified methyl 3-methylpyridine-2-carboxylate is then converted to its hydrochloride salt to enhance its stability and ease of handling.[10]

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve the purified methyl 3-methylpyridine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Precipitation: To the stirred solution, add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product, methyl 3-methylpyridine-2-carboxylate hydrochloride.

Causality and Insights:

-

Salt Formation: The basic nitrogen atom of the pyridine ring readily accepts a proton from the hydrogen chloride, forming the pyridinium salt.[11]

-

Solvent Choice: Diethyl ether is a good choice of solvent for this step as the free ester is soluble, while the hydrochloride salt is insoluble, leading to efficient precipitation and isolation.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for methyl 3-methylpyridine-2-carboxylate hydrochloride.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 3-methylpyridine-2-carboxylate hydrochloride. The following techniques are recommended.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester. The formation of the hydrochloride salt will cause a downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the pyridine ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum of the free ester is expected to show a molecular ion peak corresponding to its molecular weight (151.16 g/mol ).[12]

-

Physical Properties

A comparison of the observed physical properties with literature values can further confirm the identity of the synthesized compound.

Table 1: Physical and Spectroscopic Data

| Property/Technique | Expected Result for Methyl 3-Methylpyridine-2-carboxylate | Expected Result for the Hydrochloride Salt |

| Appearance | Colorless to light yellow liquid[1] | White to off-white solid |

| Molecular Formula | C₈H₉NO₂[12] | C₈H₁₀ClNO₂ |

| Molecular Weight | 151.16 g/mol [12] | 187.62 g/mol |

| Boiling Point | 73°C at 2 mmHg[1] | Not applicable (solid) |

| ¹H NMR | Signals for aromatic, methyl, and ester protons. | Downfield shift of aromatic protons compared to the free ester. |

| ¹³C NMR | Signals for carbonyl, aromatic, and methyl carbons. | Shifts in aromatic carbon signals due to protonation. |

| IR (cm⁻¹) | ~1730 (C=O stretch), ~3000 (C-H stretch), ~1600 (C=C, C=N stretch) | Similar to the free ester with potential broadening of N-H related bands. |

| Mass Spec (m/z) | [M+H]⁺ at 152.06 | Will show the mass of the free ester cation (152.06). |

Visualizing the Characterization Logic

Caption: Logical flow of analytical techniques for structural elucidation.

Applications in Drug Discovery and Development

The synthesis of molecules like methyl 3-methylpyridine-2-carboxylate hydrochloride is not merely an academic exercise; it is a critical step in the pipeline of modern drug discovery. The pyridine carboxylate scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[2][6]

The strategic placement of the methyl and carboxylate groups on the pyridine ring allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for biological screening. As previously mentioned, this particular compound is a precursor to MCH-R1 antagonists, highlighting its direct relevance in the development of new therapeutics.[1]

The broader class of pyridine carboxylic acids and their derivatives have been instrumental in the creation of drugs for a multitude of therapeutic areas.[3][4] Their ability to act as enzyme inhibitors makes them particularly valuable in designing targeted therapies.[2]

Visualizing the Path to Application

Caption: From synthesis to a potential drug candidate.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride. By understanding the underlying chemical principles and adhering to the described protocols, researchers can confidently produce and validate this important chemical intermediate. The significance of this compound and its structural class in the broader context of medicinal chemistry and drug discovery underscores the importance of robust and well-documented synthetic and analytical methodologies.

References

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])

-

The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (URL: [Link])

- Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine deriv

-

Pyridine - Wikipedia. (URL: [Link])

-

Procedure - Organic Syntheses. (URL: [Link])

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (URL: [Link])

-

Pyridine: Synthesis, reactions and medicinal uses. (URL: [Link])

-

3-Methylpyridine-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams. (URL: [Link])

-

3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem. (URL: [Link])

-

FTIR spectra for the adsorption of NH 3 (1), 3-methylpyridine (2),... - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Pyridine Hydrochloride: A New Reagent for the Synthesis of o- Chlorohydroxy Derivatives in Pyridine and Quinoline Series. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (URL: [Link])

-

Esterification with thionyl chloride and methanol mechanism - Brainly.in. (URL: [Link])

-

Pyridines – synthesis, reactions and applications - YouTube. (URL: [Link])

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (URL: [Link])

-

Pyridine, 3-methyl- - the NIST WebBook. (URL: [Link])

-

Pyridine, 3-methyl- - the NIST WebBook. (URL: [Link])

-

3-Methyl-2-pyridone - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

3-Methylpyridine - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])

- Process for the synthesis of 3-methyl-pyridine. (URL: )

-

59718-84-2| Chemical Name : Methyl 3-Methylpyridine-2-carboxylate | Pharmaffiliates. (URL: [Link])

- Method of preparing 3-methyl pyridine. (URL: )

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (URL: [Link])

Sources

- 1. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 9. brainly.in [brainly.in]

- 10. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Predicted Spectral Data of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpyridine-2-carboxylate hydrochloride is a substituted pyridine derivative with potential applications as a building block in pharmaceutical and agrochemical synthesis.[1][2] Its structure combines a pyridinium ring, a methyl ester, and a methyl substituent, making a thorough spectroscopic analysis essential for its unambiguous identification and characterization. This guide provides a detailed overview of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for the hydrochloride salt, this document leverages established principles of spectroscopic interpretation and data from closely related analogs to construct a reliable predictive model of its spectral characteristics.

The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the molecule. This guide will particularly focus on the expected spectral shifts and features arising from the formation of the pyridinium cation.[3][4]

Chemical Structure and Properties

-

Chemical Name: Methyl 3-methylpyridine-2-carboxylate hydrochloride

-

Molecular Formula: C₈H₁₀ClNO₂

-

Molecular Weight: 187.62 g/mol

-

CAS Number (for the free base): 59718-84-2[1]

Caption: Predicted major fragmentation pathways for methyl 3-methylpyridine-2-carboxylate in EI-MS.

Rationale for Predicted Mass Spectra:

-

ESI-MS: In positive ion mode ESI, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base. The hydrochloride salt will readily dissociate in solution. [5]* EI-MS: Upon electron ionization, the molecular ion of the free base is expected. The most common fragmentation pathways for methyl esters involve the cleavage of the bonds adjacent to the carbonyl group. [6]This includes the loss of the methoxy radical (•OCH₃) to form an acylium ion, and the loss of the entire methoxycarbonyl radical (•COOCH₃).

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation (ESI):

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

The concentration should be in the low µg/mL to ng/mL range.

-

-

Instrumentation (ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via an LC system.

-

Operate the mass spectrometer in positive ion mode.

-

-

Sample Introduction (EI):

-

The free base form is typically required for EI-MS, often introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

-

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for methyl 3-methylpyridine-2-carboxylate hydrochloride. These predictions are grounded in fundamental spectroscopic principles and data from analogous compounds. While experimental verification is always the gold standard, this guide offers a robust framework for researchers to anticipate and interpret the spectral features of this compound, aiding in its synthesis, characterization, and application in drug discovery and development.

References

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Pol. Sci. Ser. Sci. Chim.

- N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1)IR1. ChemicalBook.

- Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PMC.

- Low‐Frequency Infrared and Raman Spectra of Hydrogen‐Bonded Pyridinium Halides. The Journal of Chemical Physics.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- Pyridine hydrochloride. NIST WebBook.

- Pyridine hydrochloride - Optional[

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry.

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz

- A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry.

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.

- Figure S6. 13 C-NMR spectrum of methyl...

- Octadecyl pyridine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).

- 2-Pyridinecarboxylic acid, methyl ester. NIST WebBook.

- Methyl 3-methylpyridine-2-carboxyl

- 13 Carbon NMR. University of Ottawa.

- 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen...

- 8.

- PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum. ChemicalBook.

- METHYL 3-METHYLPYRIDINE-2-CARBOXYL

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- FTIR spectra for the adsorption of NH 3 (1), 3-methylpyridine (2),...

- 4-Pyridinecarboxylic acid, methyl ester. NIST WebBook.

- Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams. Oakwood Chemical.

- 59718-84-2| Chemical Name : Methyl 3-Methylpyridine-2-carboxylate.

- 3-Methylpyridine - Optional[FTIR] - Spectrum. SpectraBase.

- 3-Methylpyridine-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.

- Pyridine, 3-methyl-. NIST WebBook.

- NMR Chemical Shift Values Table. Chemistry Steps.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH.

- 2-Amino-3-methylpyridine. PubChem.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...

- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.

- Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- Pyridine, 3-methyl-. NIST WebBook.

Sources

- 1. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. Methyl 3-methylpyridine-2-carboxylate hydrochloride is one such compound, presenting a unique spectroscopic challenge due to the interplay of its substituent effects and the protonation of the pyridine nitrogen.

This technical guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of methyl 3-methylpyridine-2-carboxylate hydrochloride. Moving beyond a simple data report, this document elucidates the causal relationships between the molecule's structure and its spectral features, providing a framework for the confident analysis of this and similar pyridine derivatives. We will dissect the predicted chemical shifts, coupling constants, and integration patterns, grounded in the fundamental principles of magnetic anisotropy, inductive effects, and the significant electronic perturbations introduced by the hydrochloride salt formation.

Section 1: Molecular Structure and Key Spectroscopic Features

The structural integrity of methyl 3-methylpyridine-2-carboxylate hydrochloride is defined by three key components: the pyridine ring, a methyl group at the 3-position, and a methyl ester at the 2-position. The formation of the hydrochloride salt by protonating the pyridine nitrogen is the most critical factor influencing its NMR spectrum.

This protonation induces a formal positive charge on the nitrogen atom, which significantly decreases the electron density across the entire aromatic ring system.[3] This deshielding effect causes a pronounced downfield shift for all ring protons and carbons compared to the neutral parent compound.[3][4] Understanding this fundamental electronic shift is crucial for the accurate assignment of all resonance signals.

Section 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For methyl 3-methylpyridine-2-carboxylate hydrochloride, we anticipate five distinct signals in the non-labile proton region and one labile proton signal.

Predicted Proton Resonances:

-

Aromatic Protons (H4, H5, H6): The protons on the pyridine ring are the most sensitive to the deshielding effect of the protonated nitrogen. They will resonate in the downfield region, typically between δ 7.5 and 9.0 ppm.[5]

-

H6: This proton is ortho to the electron-withdrawing protonated nitrogen and is expected to be the most deshielded, appearing furthest downfield. It will appear as a doublet, coupled to H5.

-

H4: This proton is para to the nitrogen and will also be significantly deshielded. It will appear as a doublet, coupled to H5.

-

H5: This proton is meta to the nitrogen and will be the most shielded of the three aromatic protons. It will appear as a triplet or, more accurately, a doublet of doublets, due to coupling with both H4 and H6. Typical ortho-coupling constants (³J) in pyridine rings are around 4-6 Hz.[5]

-

-

Methyl Ester Protons (O-CH₃): The protons of the methyl ester group are in a relatively standard electronic environment. They will appear as a sharp singlet, typically in the range of δ 3.9–4.1 ppm.

-

Ring Methyl Protons (3-CH₃): The methyl group attached to the pyridine ring is deshielded by the aromatic system but is not as strongly affected as the ring protons themselves. It will appear as a singlet in the region of δ 2.5–2.8 ppm.

-

Ammonium Proton (N⁺-H): The presence of the hydrochloride salt introduces a labile proton on the nitrogen. When using a non-exchanging solvent like DMSO-d₆, this proton is observable, often as a broad singlet at a very downfield chemical shift (potentially >10 ppm).[6] In a protic solvent like D₂O, this proton will rapidly exchange with the solvent and will likely not be observed.[6]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H6 | 8.6 - 8.9 | Doublet (d) | 1H | ³J_H5-H6_ ≈ 5-8 Hz |

| H4 | 8.2 - 8.5 | Doublet (d) | 1H | ³J_H4-H5_ ≈ 7-9 Hz |

| H5 | 7.8 - 8.1 | Doublet of Doublets (dd) | 1H | ³J_H5-H6_ ≈ 5-8 Hz, ³J_H4-H5_ ≈ 7-9 Hz |

| O-CH₃ | 3.9 - 4.1 | Singlet (s) | 3H | N/A |

| 3-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | N/A |

| N⁺-H | >10 (Solvent Dependent) | Broad Singlet (br s) | 1H | N/A |

Visualization of ¹H NMR Assignments

Caption: Predicted ¹³C NMR assignments for methyl 3-methylpyridine-2-carboxylate hydrochloride.

Section 4: Experimental Protocols

The acquisition of high-quality NMR data requires careful sample preparation and parameter selection. The hydrochloride salt nature of the analyte dictates specific considerations, primarily regarding solvent choice.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of methyl 3-methylpyridine-2-carboxylate hydrochloride.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it readily dissolves most hydrochloride salts and allows for the observation of the N⁺-H proton. [6] * Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

Reference the spectrum to the residual solvent peak (for DMSO-d₆, δ_H_ = 2.50 ppm; δ_C_ = 39.52 ppm).

-

-

¹H NMR Spectrum Acquisition:

-

Experiment: Standard 1D proton (zg30 or similar).

-

Spectral Width: ~16 ppm (to ensure all signals, including the N⁺-H proton, are captured).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Spectrum Acquisition:

-

Experiment: Standard 1D proton-decoupled carbon (zgpg30 or similar).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra to achieve a flat baseline.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Calibrate the chemical shift scale using the known solvent resonance.

-

Visualization of Experimental Workflow

Caption: Standard workflow for NMR analysis of organic hydrochloride salts.

Conclusion

The ¹H and ¹³C NMR spectra of methyl 3-methylpyridine-2-carboxylate hydrochloride provide a wealth of structural information. The key to accurate interpretation lies in recognizing the profound deshielding influence of the protonated pyridine nitrogen, which shifts all ring-associated nuclei downfield. By systematically analyzing the chemical shifts, multiplicities, and integrations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The experimental protocols outlined herein provide a robust methodology for obtaining high-fidelity data, ensuring that researchers can confidently characterize this compound and its analogs in their scientific endeavors.

References

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.

- Can the salt form of my organic compound be determined using NMR? (2018, April 11). ResearchGate.

- Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC - NIH.

- NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.

- Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- 13C NMR Chemical Shift. (n.d.). Oregon State University.

Sources

"physicochemical properties of methyl 3-methylpyridine-2-carboxylate hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride

Abstract

Methyl 3-methylpyridine-2-carboxylate hydrochloride is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation, development, and regulatory approval. The conversion of a free base to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve stability.[2] This guide provides a comprehensive framework for the complete physicochemical characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols and the scientific rationale behind them, empowering researchers to generate reliable and reproducible data.

Compound Identity and Expected Physicochemical Profile

The hydrochloride salt is formed by the protonation of the pyridine nitrogen of the parent molecule, methyl 3-methylpyridine-2-carboxylate. This conversion from a liquid free base to a solid salt form is expected to fundamentally alter its physical properties.

Chemical Structure:

-

Parent Compound: Methyl 3-methylpyridine-2-carboxylate

-

CAS Number (Parent): 59718-84-2[3]

-

Molecular Formula (Parent): C₈H₉NO₂[3]

-

Molecular Weight (Parent): 151.16 g/mol [3]

-

Salt Form: Methyl 3-methylpyridine-2-carboxylate hydrochloride

-

Molecular Formula (Salt): C₈H₁₀ClNO₂

-

Molecular Weight (Salt): 187.62 g/mol

The following table summarizes the known properties of the free base and the anticipated properties of the hydrochloride salt, which are the subject of the experimental protocols detailed in this guide.

| Property | Methyl 3-methylpyridine-2-carboxylate (Free Base) | Methyl 3-methylpyridine-2-carboxylate HCl (Expected) | Significance in Drug Development |

| Physical Form | Clear, colorless to light yellow liquid[4] | Crystalline solid | Solid form is essential for oral dosage formulation, handling, and stability. |

| Melting Point (°C) | Not Applicable (Liquid at RT) | To be determined (TBD); expected to be >100°C | A sharp melting point indicates purity; it is a critical parameter for manufacturing processes like hot-melt extrusion. |

| Aqueous Solubility | Low (predicted) | TBD; expected to be significantly higher than the free base | A primary determinant of dissolution rate and oral bioavailability. Low solubility is a major challenge for more than 40% of new chemical entities.[5] |

| pKa | 2.19 ± 0.10 (Predicted, for conjugate acid)[4] | TBD; experimental value required | Governs the extent of ionization at physiological pH, impacting solubility, absorption across membranes, and potential for disproportionation. |

| Hygroscopicity | Not Applicable (Liquid) | TBD | The tendency to absorb atmospheric moisture can affect powder flow, compaction, chemical stability, and shelf-life.[6] |

| Chemical Stability | Data not available | TBD | Susceptibility to degradation (e.g., hydrolysis of the ester) under stress conditions (heat, humidity, light) dictates storage requirements and shelf-life.[7] |

Definitive Analytical Workflow: pKa Determination

Causality: The pKa of the pyridinium ion is the most critical parameter governing the pH-solubility profile. It dictates the pH below which the compound exists predominantly in its more soluble, ionized form. For a basic compound, knowing the pKa is essential to predict its behavior in the gastrointestinal tract and to avoid precipitation. The ΔpKa rule (the difference in pKa between a base and an acid) is also a key predictor of whether a salt or co-crystal will form.[8] Potentiometric titration remains the gold-standard method for its accuracy and reliability.[9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.00, 7.00, and 10.00.[11]

-

Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in deionized, carbonate-free water to a final concentration of approximately 1-5 mM. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the pKa must then be corrected back to aqueous conditions.[9]

-

Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample solution to achieve a final ionic strength of 0.15 M. This maintains a constant ionic environment, minimizing fluctuations in activity coefficients.[12]

-

Titration Setup: Place the sample beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of basic compounds.[11]

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[11]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point (the maximum of the derivative curve). The pH at the half-equivalence point is equal to the pKa.[13]

Workflow Diagram: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Definitive Analytical Workflow: Aqueous Solubility

Causality: According to the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8 at 37 °C.[5] Determining the pH-solubility profile is therefore not just a characterization step but a regulatory requirement that influences the path for demonstrating bioequivalence. The shake-flask method, when allowed to reach equilibrium, is the definitive technique.[14]

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Media Preparation: Prepare three buffered media: pH 1.2 (0.1 M HCl or simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Verify the pH of all buffers at 37 ± 1 °C.[14]

-

Experiment Setup: Add an excess amount of the hydrochloride salt to vials containing a known volume (e.g., 10 mL) of each buffer. The presence of undissolved solid must be visually confirmed throughout the experiment.[15]

-

Equilibration: Place the sealed vials in an orbital shaker or tumbling apparatus maintained at 37 ± 1 °C. Agitate at a rate sufficient to keep the solid suspended without creating a vortex.[14]

-

Sampling: Withdraw samples at multiple time points (e.g., 4, 8, 24, and 48 hours) to ensure equilibrium has been reached. Equilibrium is confirmed when two consecutive time points yield concentrations within an acceptable variance (e.g., <5%).[15]

-

Sample Processing: Immediately filter the withdrawn slurry through a low-binding filter (e.g., 0.22 µm PVDF) to separate the supernatant from the undissolved solid.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Solid Phase Analysis: After the final time point, recover the remaining solid from each vial, dry it, and analyze it using a method like PXRD or DSC. This is a critical self-validating step to confirm that the compound has not converted to a different form (e.g., precipitated as the free base) during the experiment.

Workflow Diagram: Equilibrium Solubility Determination

Caption: Workflow for hygroscopicity classification via Ph. Eur. method.

Structural Elucidation and Spectroscopic Analysis

While specific spectra for the title compound are not publicly available, foundational spectroscopic principles allow for a confident prediction of the key features that must be observed to confirm its identity and structure. [16]

-

¹H NMR Spectroscopy:

-

Pyridinium N-H: Protonation of the pyridine nitrogen will result in a new, broad singlet far downfield, typically >12 ppm. Its presence is definitive proof of salt formation.

-

Aromatic Protons: The protons on the pyridine ring are expected to shift downfield compared to the free base due to the increased electron-withdrawing effect of the protonated nitrogen.

-

Methyl Protons: The two methyl groups (the C3-methyl and the ester methyl) should appear as sharp singlets, likely between 2.0-4.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbons of the pyridine ring, particularly those adjacent to the nitrogen, will exhibit a downfield shift upon protonation.

-

Carbonyl Carbon: The ester carbonyl carbon should be observable in the 160-170 ppm range.

-

-

FT-IR Spectroscopy:

-

N⁺-H Stretch: A strong, broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the N⁺-H stretch in a pyridinium salt. This often overlaps with C-H stretches.

-

C=O Stretch: A sharp, strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

References

Sources

- 1. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. calpaclab.com [calpaclab.com]

- 4. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. asdlib.org [asdlib.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. who.int [who.int]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Pharmaceutical Intermediate

Compound Profile: Methyl 3-Methylpyridine-2-carboxylate Hydrochloride

Methyl 3-methylpyridine-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 3-methylpyridine-2-carboxylic acid. The presence of the pyridine ring, a methyl group, a methyl ester, and its formulation as a hydrochloride salt all contribute to its unique physicochemical properties.

| Property | Value/Description | Source |

| Chemical Name | Methyl 3-methylpyridine-2-carboxylate hydrochloride | - |

| Parent Compound | Methyl 3-methylpyridine-2-carboxylate | [1] |

| CAS Number (Parent) | 59718-84-2 | [1] |

| Molecular Formula (Parent) | C₈H₉NO₂ | [1] |

| Molecular Weight (Parent) | 151.16 g/mol | - |

| Boiling Point (Parent) | 73°C / 2mmHg (lit.) | [1] |

| Density (Parent) | 1.121 g/mL at 25°C | [1] |

| Appearance (Parent) | Colorless to light yellow clear liquid | [1] |

The hydrochloride salt form is expected to be a solid at room temperature, a common characteristic of salts of organic bases. The protonation of the pyridine nitrogen significantly alters the molecule's polarity and intermolecular forces compared to its free base form.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific chemical nature of the molecules involved.[2] For a salt like methyl 3-methylpyridine-2-carboxylate hydrochloride, the following principles are paramount:

-

"Like Dissolves Like": This adage remains a fundamental starting point. The ionic nature of the hydrochloride salt suggests a higher affinity for polar solvents that can effectively solvate the cation (protonated pyridine derivative) and the chloride anion.

-

Solvent Polarity: Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally good solvents for ionic compounds as they can solvate both the cation and the anion effectively.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions. Their ability to dissolve ionic salts can vary widely.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and minimal dipole moments. They are generally poor solvents for ionic compounds like hydrochloride salts due to the large energy penalty of disrupting the crystal lattice without providing strong solute-solvent interactions.

-

-

Lattice Energy: This is the energy required to separate the ions in a solid crystal into gaseous ions. For a salt to dissolve, the solvation energy must overcome the lattice energy. Salts with very high lattice energies tend to be less soluble.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[3] However, this is not a universal rule and must be determined experimentally.

-

Common Ion Effect: If the solvent contains a common ion (in this case, chloride), the solubility of the salt will be suppressed. This is an important consideration when using chlorinated solvents or solvent mixtures containing chloride sources.

Inferred Solubility Profile in Organic Solvents

Based on the principles outlined above and the known properties of similar pyridine derivatives and hydrochloride salts, we can infer a likely solubility profile for methyl 3-methylpyridine-2-carboxylate hydrochloride.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The ability to form hydrogen bonds and the high polarity of these solvents should effectively solvate both the protonated pyridine ring and the chloride ion, overcoming the lattice energy. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These are highly polar solvents capable of solvating the cation well. Solubility will depend on their ability to interact with the chloride anion. |

| Acetone, Acetonitrile, Ethyl Acetate | Low to Moderate | These solvents are less polar than DMSO and DMF. While they may show some solvating power, they are less likely to effectively dissolve a significant amount of the salt. | |

| Nonpolar | Toluene, Hexane, Diethyl ether | Very Low to Insoluble | The lack of polarity and inability to form strong interactions with the ions will result in poor solvation, making it difficult to overcome the crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While possessing some polarity, the potential for the common ion effect with the chloride from the solvent could suppress solubility. However, their ability to form weak hydrogen bonds might contribute to some level of dissolution. |

It is crucial to emphasize that this table represents an educated estimation. Experimental verification is essential for any practical application.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of methyl 3-methylpyridine-2-carboxylate hydrochloride in a range of organic solvents.

Materials and Equipment

-

Methyl 3-methylpyridine-2-carboxylate hydrochloride (of known purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like UV-Vis spectrophotometry.[4]

Experimental Workflow

Caption: Factors influencing the solubility of an ionic compound.

Implications for Drug Development

A thorough understanding of the solubility of methyl 3-methylpyridine-2-carboxylate hydrochloride is critical for several aspects of pharmaceutical development:

-

Process Chemistry and Synthesis: The choice of solvent for reactions involving this compound will depend on its solubility. A solvent that provides adequate solubility at the reaction temperature is necessary for efficient and complete reactions. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction rates, and potential impurities.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A good crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high recovery of pure material upon cooling.

-

-

Formulation Development: If this intermediate is carried over into a final drug product, its solubility will influence the choice of excipients and the manufacturing process for the final dosage form. For liquid formulations, a solvent system that ensures complete dissolution and stability is required.

-

Conclusion

While specific, publicly available solubility data for methyl 3-methylpyridine-2-carboxylate hydrochloride is limited, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The ionic nature of this hydrochloride salt suggests a preference for polar protic solvents. However, for any practical application in a research or development setting, the theoretical inferences presented in this guide must be substantiated by rigorous experimental determination. The provided protocol offers a robust framework for generating this critical data, enabling scientists to make informed decisions in process development, purification, and formulation.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

-

Wang, J., & O'Connell, T. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 13(3), 6-13. [Link]

Sources

An In-depth Technical Guide to Methyl 3-Methylpyridine-2-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpyridine-2-carboxylate hydrochloride is a key building block in modern medicinal chemistry. Its structural motif is present in a variety of pharmacologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and applications in drug development. As a hydrochloride salt, it offers advantages in terms of stability and solubility compared to its free base form, facilitating its use in various synthetic and biological protocols.

Chemical Identity and Properties

Table 1: Chemical Identity of Methyl 3-Methylpyridine-2-carboxylate and its Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-methylpyridine-2-carboxylate | 59718-84-2[1][2][3][4] | C₈H₉NO₂ | 151.16[1][2][4] |

| 3-Methylpyridine-2-carboxylic acid | 4021-07-2 | C₇H₇NO₂ | 137.14 |

The hydrochloride salt is formed by the protonation of the pyridine nitrogen, which is the most basic site in the molecule. This transformation from a neutral molecule to a salt significantly impacts its physical properties.

Table 2: Physicochemical Properties of Methyl 3-Methylpyridine-2-carboxylate (Free Base)

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 73 °C / 2 mmHg | [2] |

| Density | 1.121 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.516 | [6] |

| Storage | 2-8°C Refrigerator | [5] |

The hydrochloride salt is expected to be a crystalline solid with higher water solubility compared to the free base, a common characteristic of amine salts that is advantageous for many chemical reactions and biological assays.

Synthesis and Workflow

The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride involves a multi-step process, starting from readily available precursors. The following workflow outlines the key synthetic transformations.

Caption: Synthetic workflow for methyl 3-methylpyridine-2-carboxylate hydrochloride.

Part 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the oxidation of 3-methylpyridine (3-picoline).

Experimental Protocol: Oxidation of 3-Methylpyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Charge the flask with 3-methylpyridine and a suitable oxidizing agent, such as potassium permanganate, in an aqueous solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the manganese dioxide by-product is removed by filtration. The filtrate is then acidified to precipitate the 3-methylpyridine-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure carboxylic acid.

Part 2: Esterification to Methyl 3-Methylpyridine-2-carboxylate

The carboxylic acid is then converted to its methyl ester.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Combine 3-methylpyridine-2-carboxylic acid and an excess of methanol in a round-bottom flask.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and neutralize the excess acid. The methanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.

-

Purification: The crude methyl 3-methylpyridine-2-carboxylate is purified by column chromatography on silica gel.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base ester to its hydrochloride salt. This enhances stability and aqueous solubility.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified methyl 3-methylpyridine-2-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash with a small amount of the cold anhydrous solvent.

-

Drying: Dry the resulting solid under vacuum to obtain pure methyl 3-methylpyridine-2-carboxylate hydrochloride.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protonation of the pyridine nitrogen will cause a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the pyridinium ring. The methyl and methoxy protons will also experience a slight downfield shift.

-

¹³C NMR: Similar to the proton signals, the carbon signals of the aromatic ring will be shifted downfield upon protonation.

Infrared (IR) Spectroscopy:

-

The formation of the N-H bond in the pyridinium ion will result in a broad absorption band in the region of 2500-3000 cm⁻¹.

-

The C=O stretching frequency of the ester group may be slightly shifted.

Mass Spectrometry (MS):

-

In positive-ion mode electrospray ionization (ESI-MS), the spectrum will show a prominent peak corresponding to the protonated free base, [M+H]⁺, where M is the free base.

Applications in Drug Development

Methyl 3-methylpyridine-2-carboxylate and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The pyridine ring serves as a versatile scaffold that can be further functionalized to interact with biological targets.

One notable application is in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which have been investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1)[2]. MCH-R1 antagonists are of interest for the treatment of obesity and other metabolic disorders.

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, substituted pyridine derivatives represent a cornerstone scaffold for the design of novel therapeutic agents. Among these, methyl 3-methylpyridine-2-carboxylate and its hydrochloride salt are emerging as pivotal building blocks. This technical guide, prepared for the discerning scientific audience, provides a comprehensive exploration of the molecular structure, synthesis, and characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride. Drawing upon established chemical principles and analogous synthetic transformations, this document aims to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their research endeavors. The synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), is one application of this compound.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of the free base, methyl 3-methylpyridine-2-carboxylate. The hydrochloride salt is expected to be a crystalline solid with enhanced solubility in polar protic solvents.

| Property | Value | Source |

| CAS Number | 59718-84-2 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Boiling Point | 73 °C at 2 mmHg | [1] |

| Density | 1.121 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.516 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

Synthesis of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride

The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride is a multi-step process that begins with the formation of the precursor, 3-methylpyridine-2-carboxylic acid, followed by esterification and subsequent conversion to the hydrochloride salt.

Synthesis of 3-Methylpyridine-2-carboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through the hydrolysis of 2-cyano-3-methylpyridine.

Experimental Protocol:

-

Suspend 3-methylpyridine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Cool the mixture in an ice-water bath.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-methylpyridine-2-carboxylate.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free base ester to its hydrochloride salt, which often improves stability and handling characteristics.

Experimental Protocol:

-

Dissolve the purified methyl 3-methylpyridine-2-carboxylate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of anhydrous hydrogen chloride in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate as a solid. Continue the addition until no further precipitation is observed.

-

Stir the suspension for an additional 30 minutes to ensure complete salt formation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material.

-

Dry the product under vacuum to yield methyl 3-methylpyridine-2-carboxylate hydrochloride as a crystalline solid.

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the pyridine ring, and the methyl ester group. Upon protonation to form the hydrochloride salt, the aromatic proton signals are anticipated to shift downfield due to the increased electron-withdrawing nature of the pyridinium ring.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Similar to the ¹H NMR, the signals for the carbon atoms in the pyridine ring are expected to shift downfield upon formation of the hydrochloride salt.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H (position 4) | ~8.0-8.2 | ~140-142 |

| Pyridine-H (position 5) | ~7.6-7.8 | ~125-127 |

| Pyridine-H (position 6) | ~8.6-8.8 | ~150-152 |

| Pyridine-C (position 2) | - | ~155-157 |

| Pyridine-C (position 3) | - | ~135-137 |

| -CH₃ (on pyridine) | ~2.5-2.7 | ~18-20 |

| -OCH₃ (ester) | ~3.8-4.0 | ~52-54 |

| C=O (ester) | - | ~165-167 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2800-3000 | C-H stretching (aliphatic) |

| ~2400-2700 | N-H stretching (pyridinium hydrochloride) |

| ~1730-1750 | C=O stretching (ester) |

| ~1600-1620 | C=N and C=C stretching (pyridinium ring) |

| ~1200-1300 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is expected to show the molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 152.07 | [M+H]⁺ (protonated free base) |

Applications in Research and Drug Development

Methyl 3-methylpyridine-2-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility as a building block for creating melanin-concentrating hormone receptor 1 (MCH-R1) antagonists highlights its potential in the development of treatments for obesity and other metabolic disorders. [1]The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile scaffold for combinatorial chemistry and lead optimization programs.

Conclusion

This technical guide has provided a detailed overview of the synthesis, structural properties, and potential applications of methyl 3-methylpyridine-2-carboxylate hydrochloride. By presenting a composite of established synthetic protocols for analogous compounds and predicted spectroscopic data, this document serves as a valuable resource for researchers and scientists. The continued exploration of this and similar substituted pyridine derivatives is expected to yield novel compounds with significant therapeutic potential.

References

-

Brainly.in. Esterification with thionyl chloride and methanol mechanism. [Link]

-

CommonOrganicChemistry.com. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

SpectraBase. 3-Methylpyridine - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. Pyridine, 3-methyl-. [Link]

-

NIST WebBook. Pyridine, 3-methyl-. [Link]

-

PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

-

SpectraBase. 3-Methylpyridine-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Topic: Unlocking the Synthetic Potential: A Guide to the Reactivity of the Ester Group in Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylpyridine-2-carboxylate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C2-ester functionality. This guide provides an in-depth analysis of the chemical behavior of this ester group, focusing on the profound electronic influence exerted by the protonated pyridine ring. We will explore the mechanistic underpinnings of its reactivity towards common transformations—including hydrolysis, amidation, and reduction—and provide field-tested protocols for its practical application. The interplay between steric hindrance from the C3-methyl group and the powerful electron-withdrawing effect of the pyridinium cation creates a unique reactivity profile that, when properly understood, can be strategically exploited for the synthesis of complex target molecules.

Molecular Structure and Electronic Landscape: The Dominance of the Pyridinium Cation

The reactivity of the ester group in methyl 3-methylpyridine-2-carboxylate hydrochloride cannot be understood by considering it in isolation. The system's behavior is dominated by the electronic effects originating from the pyridine ring, which is protonated to form a pyridinium cation due to the hydrochloride salt form.

-

Inductive and Mesomeric Effects: In its free base form, the pyridine nitrogen is electron-withdrawing. However, upon protonation, the resulting positive charge on the nitrogen atom dramatically amplifies this effect. This powerful electron-withdrawing influence is transmitted through both the sigma-bond framework (inductive effect) and the pi-system (mesomeric or resonance effect). This resonance stabilization delocalizes the positive charge and strongly withdraws electron density from the C2 position, rendering the ester's carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than a typical alkyl or aryl ester.

-

Steric Considerations: The methyl group at the C3 position introduces a moderate degree of steric hindrance around the C2-ester. While this does not prevent reactions, it can influence the rate of reaction and the required conditions, particularly when employing bulky nucleophiles. This steric factor necessitates careful optimization of reaction parameters to achieve desired outcomes.

The diagram below illustrates the key structural and electronic features governing the ester's reactivity.

Caption: Key factors influencing the reactivity of the ester group.

Key Transformation Pathways and Experimental Protocols

The enhanced electrophilicity of the ester carbonyl facilitates a range of important chemical transformations.

Amidation: Synthesis of Pyridine-2-Carboxamides

The direct conversion of the ester to an amide is one of the most critical reactions in drug development, forming the backbone of numerous active pharmaceutical ingredients. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the hydrochloride form, a base is required to both neutralize the starting material and deprotonate the incoming amine nucleophile.

-

Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.), to the suspension. One equivalent neutralizes the hydrochloride, and the second prepares the reaction medium for the amine. Stir for 10-15 minutes at room temperature.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq.).

-

Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

The workflow for this critical transformation is outlined below.

Caption: Standard experimental workflow for the amidation reaction.

Hydrolysis (Saponification)

While the ester is relatively stable under acidic conditions due to the protonated state, it is readily hydrolyzed under basic conditions to yield 3-methylpicolinic acid. This process, known as saponification, involves the attack of a hydroxide ion on the electrophilic carbonyl carbon.

-

Dissolution: Dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq.) in a mixture of a water-miscible solvent like methanol or THF and water.

-

Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 1.5-2.0 eq.) or sodium hydroxide (NaOH, 1.5-2.0 eq.), dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidification and Extraction: Cool the mixture in an ice bath and carefully acidify to a pH of ~4-5 using an acid like 1M HCl. The carboxylic acid product will often precipitate. If not, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Isolation: Collect the precipitate by filtration or dry and concentrate the combined organic extracts to yield the crude 3-methylpicolinic acid. Recrystallization can be performed for further purification.

Reduction to (3-Methylpyridin-2-yl)methanol

The ester can be reduced to the corresponding primary alcohol using powerful reducing agents. The choice of agent is critical to avoid unwanted side reactions, such as the reduction of the pyridine ring itself.

-

Recommended Reagent: Lithium aluminum hydride (LiAlH₄) is effective for this transformation. It is a potent reducing agent capable of reducing the ester without affecting the aromatic pyridine ring under controlled conditions.

-

Alternative Reagent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently and is not recommended for this purpose.

Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

-

Reagent Preparation: In a flame-dried flask under Argon, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq.) in a separate flask of anhydrous THF, add TEA (1.1 eq.) to liberate the free base, and add this solution dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching (Fieser workup): Cautiously quench the reaction by sequential, dropwise addition at 0 °C of: (i) X mL of water, (ii) X mL of 15% aqueous NaOH, and (iii) 3X mL of water, where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or Ethyl Acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Summary of Reaction Conditions

| Transformation | Key Reagents | Solvent(s) | Typical Temp. | Product Class |

| Amidation | Primary/Secondary Amine, TEA/DIPEA | DCM, THF | Room Temp to 50 °C | Carboxamide |

| Hydrolysis | LiOH or NaOH | THF/H₂O, MeOH/H₂O | 0 °C to Room Temp | Carboxylic Acid |

| Reduction | LiAlH₄ | Anhydrous THF | 0 °C to Room Temp | Primary Alcohol |

Conclusion and Outlook

The ester group of methyl 3-methylpyridine-2-carboxylate hydrochloride is not a passive functionality; it is an activated site for nucleophilic attack. The protonated pyridinium ring acts as a powerful "electron sink," significantly enhancing the electrophilicity of the carbonyl carbon. This inherent reactivity, tempered by mild steric hindrance, makes it a versatile and reliable substrate for key synthetic transformations like amidation and hydrolysis. By understanding and leveraging these electronic properties, researchers can efficiently incorporate the 3-methylpyridine-2-carbonyl scaffold into complex molecules, accelerating discovery in pharmaceutical and materials science.

References